![molecular formula C9H18O2 B154064 Pentanoic acid, 2-propyl-, methyl ester CAS No. 22632-59-3](/img/structure/B154064.png)
Pentanoic acid, 2-propyl-, methyl ester
Overview
Description
“Pentanoic acid, 2-propyl-, methyl ester” is a chemical compound with the formula C9H18O2 . It is also known by other names such as “Valeric acid, 2-propyl-, methyl ester”, “Methyl dipropylacetate”, “Methyl 2-propylpentanoate”, “Valproic acid, Me”, “Valproic acid, methyl ester”, and "Methyl valproate" .
Synthesis Analysis
The synthesis of an ester like “Pentanoic acid, 2-propyl-, methyl ester” can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “Pentanoic acid, 2-propyl-, methyl ester” consists of 9 carbon atoms, 18 hydrogen atoms, and 2 oxygen atoms . The molecular weight of this compound is 158.2380 .Chemical Reactions Analysis
Esters, including “Pentanoic acid, 2-propyl-, methyl ester”, can undergo a variety of chemical reactions. One such reaction is hydrolysis, which is the splitting of the ester with water. This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, their boiling points are intermediate between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Esters of low molar mass, like “Pentanoic acid, 2-propyl-, methyl ester”, are somewhat soluble in water due to their ability to engage in hydrogen bonding with water .Scientific Research Applications
Methyl 2-propylpentanoate: A Comprehensive Analysis
Synthesis of Valproic Acid: Methyl 2-propylpentanoate is used in the synthesis of Valproic acid , a well-known anticonvulsant used in the treatment of epilepsy. The ester serves as a precursor in the preparation process, where it undergoes hydrolysis to produce Valproic acid .
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-propylpentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(7-5-2)9(10)11-3/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRYUWYMOZQHIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334210 | |
Record name | Pentanoic acid, 2-propyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-propylpentanoate | |
CAS RN |
22632-59-3 | |
Record name | Pentanoic acid, 2-propyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22632-59-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pentanoic acid, 2-propyl-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentanoic acid, 2-propyl-, methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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